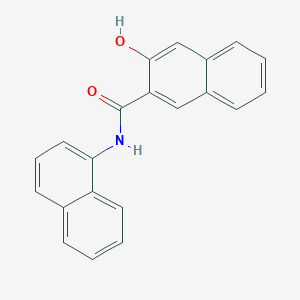

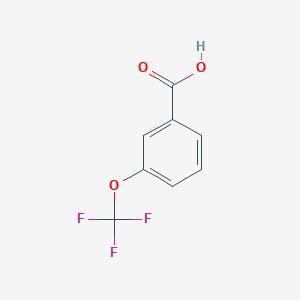

Naphthol AS-BO

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-N-1-naphthyl-2-naphthamide often involves complex reactions that yield a variety of naphthol derivatives. A notable method includes the catalyzed one-pot, three-component synthesis process that efficiently generates 1-amidoalkyl-2-naphthols among other compounds (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015). Another approach is the rhodium-catalyzed oxidative coupling, which facilitates the synthesis of naphtho[1,8-bc]pyran derivatives, indicating the versatility of hydroxy-naphthyl compounds in synthesizing complex polycyclic structures (Mochida, Shimizu, Hirano, Satoh, & Miura, 2010).

Molecular Structure Analysis

Studies focusing on the molecular structure of related hydroxy-naphthyl compounds reveal intricate details about their configurations. For example, the structural analysis of certain hydroxy-naphthyl derivatives through X-ray diffraction and spectroscopic techniques has provided insights into their molecular geometry and intramolecular hydrogen bonding, highlighting the complex interplay between different functional groups within these compounds (Cao & Lu, 2009).

Chemical Reactions and Properties

Hydroxy-naphthyl compounds exhibit a range of chemical behaviors, including participation in ring cleavage and addition reactions. One study detailed the ring cleavage product of 1-hydroxy-2-naphthoate, a related compound, elucidating the reaction mechanisms involved in the phenanthrene-degradative pathway (Adachi, Iwabuchi, Sano, & Harayama, 1999). Another example is the formation of diastereoisomeric atropisomers from the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes, showcasing the compound's role in stereochemically interesting reactions (Bowles, Clayden, & Tomkinson, 1995).

Physical Properties Analysis

The physical properties of hydroxy-naphthyl compounds, such as melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments. These properties are often influenced by the compound's molecular structure, including the positioning of hydroxy and naphthyl groups, and play a significant role in determining the compound's applications in various fields of chemistry and materials science.

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-N-1-naphthyl-2-naphthamide, including acidity, basicity, reactivity with various chemical agents, and its role as a catalyst or reactant in organic synthesis, are influenced by its unique molecular structure. Research has shown that hydroxy-naphthyl compounds can act as efficient organocatalysts in certain reactions, indicating their potential utility in organic synthesis and chemical engineering (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Aplicaciones Científicas De Investigación

Síntesis de Heterociclos

Naphthol AS-BO es una materia prima importante en la síntesis de heterociclos . Su marco aromático rico en electrones con múltiples sitios reactivos permite que se utilice en varios tipos de reacciones orgánicas, lo que lleva a la creación de diversas moléculas orgánicas con potentes propiedades biológicas . Ha sido tremendamente utilizado para explorar la utilidad sintética del 2-naftol para la construcción de diversos marcos heterocíclicos que contienen N/O .

Funcionalización Regioselective C–H

This compound se ha utilizado en la funcionalización regioselective C–H de los naftalenos . Este proceso permite la introducción de diferentes grupos funcionales en cada posición del naftaleno . Esta estrategia ha sido bien estudiada y ha llevado al desarrollo de estrategias sintéticas eficientes para producir estos compuestos .

Producción de Diversos Productos Químicos

This compound sirve como intermediario en la síntesis de varios compuestos orgánicos, contribuyendo a la producción de diversos productos químicos .

Industria de Colorantes

This compound tiene aplicaciones significativas en el campo de los colorantes . Se utiliza en la producción de tintes y pigmentos .

Protección de Caucho

En la industria del caucho, this compound se utiliza para la protección del caucho

Safety and Hazards

While specific safety and hazard information for “3-Hydroxy-N-1-naphthyl-2-naphthamide” is not available, general safety measures for handling such compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Mecanismo De Acción

Target of Action

Naphthol AS-BO, also known as 3-Hydroxy-N-1-naphthyl-2-naphthamide, is primarily used as a dye . It contains a chromophore, which is the part of the molecule responsible for its color . The primary targets of this compound are the materials it is intended to color, such as fabrics in the textile industry .

Mode of Action

This compound interacts with its targets by binding to the fabric fibers during the dyeing process . This interaction results in a change in the color of the fabric. The exact mechanism of this interaction is complex and depends on the specific properties of the fabric and the dyeing process used .

Biochemical Pathways

It has been found that this compound can be degraded electrochemically . This degradation process is of ECE mechanism, where the rate-determining chemical step is of a second order .

Result of Action

The primary result of this compound’s action is the coloration of fabrics . It is used in the textile industry to produce brightly colored fabrics . It is worth noting that this compound is potentially carcinogenic and mutagenic , and its degradation can decrease the COD (Chemical Oxygen Demand) value to 90 .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH of the solution it is in can affect its electrochemical degradation . Additionally, the type of fabric and the specific conditions of the dyeing process can influence the efficacy of this compound as a dye .

Propiedades

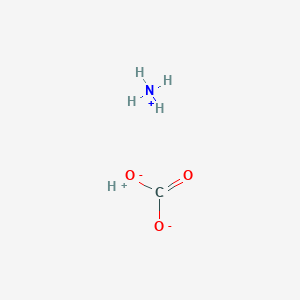

IUPAC Name |

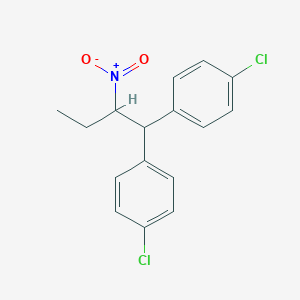

3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-13,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZGJNPVHADCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051671 | |

| Record name | 3-Hydroxy-N-1-naphthyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132-68-3 | |

| Record name | 3-Hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37560 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-BO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-N-1-naphthyl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-1-naphthyl-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Naphthol AS-BO utilized in anti-counterfeiting applications?

A1: this compound can be incorporated into paper pulp during the papermaking process. After the paper dries, a solution containing a chromophore diazonium salt, such as Chromophore Red-B, is applied to the paper surface. [, ] This creates a latent image that remains invisible until the paper is wiped with alcohol, triggering a color-forming reaction between this compound and the chromophore, resulting in the appearance of red spots. This method provides a cost-effective and relatively simple way to add anti-counterfeiting features to paper documents. [, ]

Q2: What are the environmental concerns associated with this compound and how are they being addressed?

A2: this compound, like many azo dyes, raises concerns regarding its presence in wastewater from textile dyeing processes. [] Electrochemical degradation methods using nanoporous carbon paste electrodes have shown promise in breaking down this compound in wastewater. [] This method effectively reduces both the chemical oxygen demand (COD) and the concentration of this compound in the wastewater, making it a more environmentally friendly treatment option. []

Q3: How does the molecular weight of coupling components affect their application in dyeing acrylonitrile fibers?

A4: Studies on dyeing acrylonitrile fibers with azo dyes revealed that the molecular weight of the coupling component plays a crucial role in its effectiveness. [] Smaller molecules, such as β-naphthol and 2:3-hydroxynaphthoic acid, demonstrate better absorption into the fibers due to their higher diffusion rates. [] Larger molecules, including this compound, face limitations in their application as they exhibit slower diffusion and lower absorption rates, making them less suitable for this specific dyeing process. []

Q4: Are there any documented toxicological studies on this compound?

A5: One study investigated the effects of this compound on rabbit kidneys. [] While the specific details of the study are limited in the provided abstract, it suggests that this compound may have toxicological effects. Further research is needed to fully understand the potential health and environmental risks associated with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B89620.png)

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)